molecular formula C11H13ClN4 B11788306 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine

6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine

Cat. No.: B11788306
M. Wt: 236.70 g/mol
InChI Key: VUGUINOQTYHWLG-UHFFFAOYSA-N
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Description

6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, an isopropyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    N-Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.

    Pyrrole Substitution: The pyrrole ring can be attached through a nucleophilic substitution reaction using pyrrole and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks the isopropyl group.

    6-Chloro-N-methyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Contains a methyl group instead of an isopropyl group.

    5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks both the chloro and isopropyl groups.

Uniqueness

6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds. The presence of the chloro group, isopropyl group, and pyrrole ring can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-N-propan-2-yl-5-pyrrol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C11H13ClN4/c1-8(2)15-11-9(10(12)13-7-14-11)16-5-3-4-6-16/h3-8H,1-2H3,(H,13,14,15)

InChI Key

VUGUINOQTYHWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2

Origin of Product

United States

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